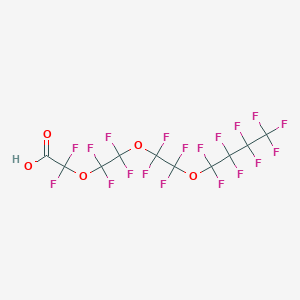
Perfluoro-3,6,9-trioxatridecanoic acid
Descripción general
Descripción
Perfluoro-3,6,9-trioxatridecanoic acid is a perfluorinated compound with the chemical formula C₁₀HF₁₉O₅ and a molecular weight of 562.08 g/mol . It is characterized by its high thermal stability, resistance to corrosion, and hydrophobic properties. This compound is typically a clear, colorless liquid and is used in various industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of perfluoro-3,6,9-trioxatridecanoic acid involves multiple steps. One common method includes the reaction of perfluorinated paraffin with an epoxide compound to form perfluoro-3,6,9-trioxatridecane, which is then treated with a specific acid to yield the final product . Industrial production methods often involve similar multi-step processes, ensuring high purity and yield of the compound .
Análisis De Reacciones Químicas
Perfluoro-3,6,9-trioxatridecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: It can participate in substitution reactions, particularly involving its ether and carboxylic acid groups.
Common Reagents and Conditions: Typical reagents include strong acids and bases, and reactions are often conducted under controlled temperatures to maintain the integrity of the perfluorinated structure.
Aplicaciones Científicas De Investigación
Perfluoro-3,6,9-trioxatridecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a treatment fluid containing a perfluorinated chelating agent.
Biology: Its unique properties make it useful in various biological studies, particularly those involving hydrophobic interactions.
Mecanismo De Acción
The mechanism of action of perfluoro-3,6,9-trioxatridecanoic acid involves its interaction with molecular targets through its hydrophobic and fluorinated nature. It can form stable complexes with various substrates, making it effective in applications requiring high chemical stability and resistance to degradation . The pathways involved often include interactions with hydrophobic regions of molecules, enhancing its utility in diverse applications .
Comparación Con Compuestos Similares
Perfluoro-3,6,9-trioxatridecanoic acid is unique among perfluorinated compounds due to its specific structure and properties. Similar compounds include:
Perfluoro-3,6,9-trioxadecanoic acid: This compound has a similar structure but differs in the length of the carbon chain and the number of ether groups.
Perfluoroalkyl sulfonic acids: These compounds share the perfluorinated nature but have different functional groups, leading to varied applications.
Perfluoroalkyl carboxylic acids: Similar in their carboxylic acid functionality but differ in their chain length and additional functional groups.
This compound stands out due to its combination of ether and carboxylic acid groups, providing a unique balance of hydrophobicity and reactivity .
Propiedades
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O5/c11-2(12,1(30)31)32-7(22,23)8(24,25)34-10(28,29)9(26,27)33-6(20,21)4(15,16)3(13,14)5(17,18)19/h(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLSTSWOFAQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375114 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330562-41-9 | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-3,6,9-trioxatridecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)




![2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylic Acid](/img/structure/B1302218.png)

